2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole
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Description
This compound belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring fused to a pyridine ring, a piperazine ring, and a benzo[d]thiazole ring . The exact molecular formula is not available in the search results.Mechanism of Action
Target of Action
The primary target of this compound is Coagulation factor X . Coagulation factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a blood clot .
Mode of Action
It is known to interact with its target, coagulation factor x . This interaction could potentially influence the coagulation cascade, affecting the formation of blood clots.
Biochemical Pathways
The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade . This cascade is a series of biochemical reactions that lead to the formation of a blood clot. Changes in this pathway can have significant downstream effects, potentially influencing the body’s ability to form blood clots.
Result of Action
The result of the compound’s action would depend on its interaction with Coagulation factor X and its influence on the coagulation cascade . By affecting this pathway, the compound could potentially alter the body’s ability to form blood clots.
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S3/c1-11-9-12(2)16-13(10-11)19-17(25-16)20-5-7-21(8-6-20)26(22,23)15-4-3-14(18)24-15/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIKSXIHEFZXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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